3-Ethoxy-4-fluorobenzoic acid

Description

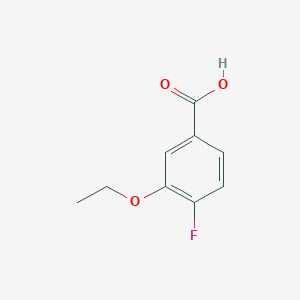

3-Ethoxy-4-fluorobenzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and a fluorine atom at the 4-position on the aromatic ring. These compounds are typically utilized as intermediates in pharmaceutical synthesis, leveraging their electronic and steric properties for targeted reactivity [1], [3]. Below, we compare this compound (hypothetical structure) with four analogous compounds from diverse sources.

Properties

IUPAC Name |

3-ethoxy-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBSYMJHUGMYAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the ethylation of 4-fluorobenzoic acid using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Reduction: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing fluorine with a methoxy group yields 3-ethoxy-4-methoxybenzoic acid.

Esterification: Formation of ethyl esters.

Reduction: Conversion to 3-ethoxy-4-fluorobenzyl alcohol.

Scientific Research Applications

3-Ethoxy-4-fluorobenzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy and fluorine substituents can affect the compound’s binding affinity and specificity for molecular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular features of analogous compounds:

*Molar masses calculated from molecular formulas where absent in evidence.

Key Observations:

Substituent Position Effects: The ethoxy and fluorine positions significantly influence electronic properties. For example, 4-ethoxy-3-fluorobenzoic acid (CAS 5710-64-5) has an electron-donating ethoxy group at the 4-position and an electron-withdrawing fluorine at the 3-position, which may reduce acidity compared to isomers with reversed substituent positions .

Functional Group Impact :

- The benzoyl chloride derivative () exhibits higher reactivity due to the chloride leaving group, making it suitable for nucleophilic acyl substitution reactions in synthetic chemistry .

- The 4-ethylphenyl group in 3-(4-ethylphenyl)-4-fluorobenzoic acid increases lipophilicity, which could improve membrane permeability in biological systems .

Pharmaceutical Intermediates

- 3-Ethoxy-4-((2-fluorobenzyl)oxy)benzoic acid (CAS 938235-77-9) is classified as a pharmaceutical intermediate, suggesting its role in synthesizing active pharmaceutical ingredients (APIs) with optimized pharmacokinetic profiles .

- 4-Ethoxy-3-fluorobenzoic acid (CAS 5710-64-5) may serve as a precursor for anti-inflammatory or antimicrobial agents, where fluorine substitution enhances metabolic stability .

Structure-Activity Relationships (SAR)

- Lipophilicity and Bioavailability : The ethylphenyl group in 3-(4-ethylphenyl)-4-fluorobenzoic acid (CAS 1261901-66-9) enhances lipophilicity, a desirable trait for central nervous system (CNS)-targeting drugs .

- Acidity Modulation : Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group, impacting solubility and ionic interactions in physiological environments .

Biological Activity

3-Ethoxy-4-fluorobenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by the presence of an ethoxy group and a fluorine atom, may influence its interactions with biological targets, making it a subject of various studies.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 182.17 g/mol. The compound features a benzoic acid core with the ethoxy group at the 3-position and a fluorine atom at the 4-position, which can significantly affect its chemical reactivity and biological interactions.

Research indicates that this compound may act through several mechanisms, including:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to various therapeutic effects.

- Protein-Ligand Interactions : It may modulate protein-ligand binding, influencing cellular signaling pathways.

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study investigated the anticancer properties of various benzoic acid derivatives, including this compound. The findings indicated that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values suggesting significant potency. Table 1 summarizes these findings:

Anti-inflammatory Properties

In another study focusing on anti-inflammatory effects, this compound was shown to reduce the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS). The results are summarized in Table 2:

| Treatment Concentration (µM) | NO Production (% Control) | Reference |

|---|---|---|

| 10 | 75% | |

| 25 | 50% | |

| 50 | 20% |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is valuable to compare it with structurally similar compounds. Table 3 highlights some key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Ethoxybenzoic Acid | Lacks fluorine | Moderate anti-inflammatory activity |

| 4-Fluorobenzoic Acid | Lacks ethoxy group | Low cytotoxicity |

| 2-Chloro-3-ethoxy-4-fluorobenzoic Acid | Contains chlorine; higher reactivity | Potentially enhanced enzyme inhibition |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethoxy-4-fluorobenzoic acid with high yield?

A multi-step synthesis approach is typically employed. First, introduce the ethoxy group via nucleophilic substitution or alkylation of a hydroxy precursor (e.g., 4-fluorosalicylic acid). Fluorination can be achieved using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride), depending on the position and reactivity of the target substituent. Final hydrolysis of ester intermediates under acidic or basic conditions yields the carboxylic acid. Optimization of reaction conditions (temperature, solvent, stoichiometry) is critical to minimize side reactions, such as over-fluorination or ester hydrolysis byproducts .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, the deshielding effect of fluorine and ethoxy groups helps assign aromatic proton signals.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography (e.g., LiChrosorb® RP-8 columns) assesses purity, with UV detection at ~254 nm for aromatic systems .

Advanced Research Questions

Q. How does the electronic effect of the ethoxy and fluoro substituents influence the reactivity of this compound in pharmaceutical intermediates?

The fluoro group (-F) is electron-withdrawing, activating the aromatic ring for electrophilic substitution at the meta position relative to itself. Conversely, the ethoxy group (-OEt) is electron-donating, directing electrophiles to the para and ortho positions. This dual electronic effect creates regioselectivity challenges in further functionalization. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide experimental design for applications such as coupling reactions or amide bond formation in drug candidates .

Q. What crystallographic techniques are suitable for determining the crystal structure of this compound?

- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure solution and refinement. SHELXL is ideal for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Data Collection : Optimize crystal growth via slow evaporation in solvents like ethanol/water. High-resolution data (≤ 0.8 Å) ensures accurate determination of fluorine and ethoxy group orientations.

- Twinned Data : For challenging crystals, SHELXPRO can model twinning and improve refinement convergence .

Q. How can this compound serve as a building block in bioactive molecules targeting neurodegenerative diseases?

The compound’s fluorinated aromatic core enhances blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug design. For example:

- Amide Derivatives : Coupling with amines via EDC/HOBt-mediated reactions generates potential acetylcholinesterase inhibitors.

- Metal Complexation : Coordination with transition metals (e.g., Cu²⁺) may yield antioxidants to mitigate oxidative stress in Alzheimer’s models.

- In Vivo Studies : Radiolabeled analogs (e.g., F) enable PET imaging to track amyloid-beta plaque interactions .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.